molecular formula C9H8ClN3 B1288852 1-(4-chlorophenyl)-1H-pyrazol-4-amine CAS No. 14044-28-1

1-(4-chlorophenyl)-1H-pyrazol-4-amine

Cat. No.: B1288852
CAS No.: 14044-28-1
M. Wt: 193.63 g/mol
InChI Key: DORBMMDVOZDCHP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazol-4-amine (4-CPA) is an organic compound with a variety of biological and medicinal applications. It is a member of the pyrazolone family of compounds, and has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. 4-CPA has also been studied for its use in drug delivery systems, as a potential treatment for diabetes, and as a potential therapeutic agent for Alzheimer's disease.

Scientific Research Applications

Pyrazoline and Heterocyclic Compound Synthesis

1-(4-chlorophenyl)-1H-pyrazol-4-amine is a compound of interest in the synthesis of various heterocyclic compounds due to its potential to serve as a building block for creating diverse chemical structures. Research has shown that derivatives of pyrazolines, including those incorporating the chlorophenyl moiety, have been explored for their reactivity and utility in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and pyridines. These compounds have applications in pharmaceuticals, dyes, and materials science due to their unique chemical properties (Gomaa & Ali, 2020).

Anticancer Agent Development

The structural motif of pyrazolines, including those derived from this compound, has been identified as crucial in the design of new anticancer agents. Pyrazoline derivatives are being investigated for their anticancer activities, with research focusing on various synthetic strategies to enhance their efficacy and selectivity towards cancer cells. This research area is particularly promising for the development of targeted therapies that could offer more effective and less toxic options for cancer treatment (Ray et al., 2022).

Environmental Applications

Compounds related to chlorophenyl moieties, including those structurally related to this compound, have been studied for their environmental impact, particularly in the context of municipal solid waste incineration and as precursors to more complex environmental pollutants such as dioxins. Understanding the behavior and transformation of these compounds in environmental processes is crucial for developing strategies to mitigate their impact on ecosystems and human health (Peng et al., 2016).

Neurodegenerative Disease Research

The pyrazoline ring, as part of the structure of this compound, is being explored for its potential in the treatment of neurodegenerative diseases. Studies have indicated that pyrazoline derivatives exhibit neuroprotective properties, making them candidates for the development of therapeutic agents against disorders such as Alzheimer's and Parkinson's disease. The focus on structure-activity relationships (SAR) and molecular docking simulations supports the ongoing effort to identify compounds with optimized efficacy and safety profiles for clinical use (Ahsan et al., 2022).

Mechanism of Action

Target of Action

The compound “1-(4-chlorophenyl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazole derivatives have been found to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are known to target pathogens such as Leishmania aethiopica and Plasmodium berghei .

Mode of Action

For instance, pyraclostrobin, a pyrazole derivative, works by disrupting the production of adenosine triphosphate (ATP), leading to cellular death .

Biochemical Pathways

It is known that pyrazole derivatives can affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

For instance, the compound’s solubility in water and organic solvents, its stability in various pH environments, and its ability to cross biological membranes all influence its pharmacokinetics .

Result of Action

The result of the action of “this compound” is the inhibition of the growth of the targeted pathogens. For example, one pyrazole derivative, compound 13, displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances in the environment .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORBMMDVOZDCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280481
Record name 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-28-1
Record name 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14044-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-1H-pyrazol-4-amine
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